molecular formula C9H10BrFN2O2 B2715686 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline CAS No. 1353636-80-2

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline

Cat. No.: B2715686
CAS No.: 1353636-80-2
M. Wt: 277.093
InChI Key: UATGSGHCCBPEKS-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H10BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, isopropyl, and nitro functional groups

Scientific Research Applications

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Safety and Hazards

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline typically involves multiple steps:

    Nitration: The introduction of the nitro group is often the first step. This can be achieved by treating the precursor compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.

    Isopropylation: The isopropyl group is typically introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 5-Bromo-4-fluoro-n-isopropyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitroaniline: Lacks the bromine and isopropyl groups, making it less bulky and potentially less reactive.

    2-Bromo-5-fluoro-4-nitroaniline: Similar structure but different substitution pattern, which can affect its chemical reactivity and biological activity.

    4-Bromo-5-fluoro-2-nitroaniline: Similar but lacks the isopropyl group, affecting its steric properties and interactions.

Uniqueness

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the isopropyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATGSGHCCBPEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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